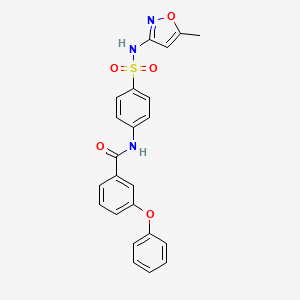

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name This compound reflects its intricate molecular architecture. Breaking down the nomenclature:

- N-(5-Methylisoxazol-3-yl)sulfamoyl : A sulfamoyl group (-SO2NH2) bonded to the nitrogen atom of a 5-methylisoxazole ring at position 3.

- 4-(Substituted)phenyl : A benzene ring substituted at the para position (position 4) with the aforementioned sulfamoyl-isoxazole group.

- 3-Phenoxybenzamide : A benzamide derivative (a benzene ring attached to an amide group) with a phenoxy (-O-C6H5) substituent at position 3.

The molecular formula, inferred from structural analogs and PubChem data, is C23H20N4O5S , with a molecular weight of approximately 488.5 g/mol. Key structural features include:

- A benzenesulfonamide core linked to a 5-methylisoxazole ring, creating a planar sulfonamide-isoxazole hybrid.

- A phenoxybenzamide moiety connected via the phenyl ring’s para position, introducing steric bulk and aromatic stacking potential.

- Non-planar conformations between the isoxazole and benzene rings, evidenced by dihedral angles of 80.5° and 81.3° in crystallographic studies.

The compound’s synthesis typically involves coupling reactions between sulfonamide precursors and activated benzamide derivatives, though specific protocols remain proprietary.

Historical Context of Sulfonamide-Isoxazole Hybrid Compounds

Sulfonamides, first discovered in the 1930s with Prontosil , revolutionized antibacterial therapy by inhibiting bacterial folate synthesis. Over time, structural modifications aimed to enhance efficacy and reduce resistance. The integration of isoxazole rings —heterocyclic structures with one oxygen and one nitrogen atom—emerged in the late 20th century as a strategy to improve pharmacokinetic properties.

Isoxazoles confer metabolic stability and hydrogen-bonding capabilities, making them ideal for targeting enzymes with polar active sites. Early hybrids, such as sulfisoxazole , combined sulfonamide antibacterial activity with isoxazole’s bioavailability. Modern hybrids like This compound extend this paradigm, leveraging isoxazole’s electronic effects to enhance sulfonamide binding to non-bacterial targets.

Significance in Modern Medicinal Chemistry

This compound exemplifies the rational design of multifunctional hybrids in drug discovery. Its dual pharmacophores enable dual mechanisms of action:

- Sulfonamide Motif : Targets enzymes such as carbonic anhydrases, tyrosine kinases, or matrix metalloproteinases via zinc-binding or hydrogen-bond interactions.

- Isoxazole Motif : Enhances solubility and membrane permeability while providing additional binding sites for aromatic or hydrophobic residues.

Research highlights its potential as a selective inhibitor of cancer-associated carbonic anhydrase isoforms (e.g., CA-IX and CA-XII). Unlike classical sulfonamides, the isoxazole’s electron-withdrawing properties modulate the sulfonamide’s acidity, fine-tuning target affinity. Furthermore, the phenoxybenzamide extension introduces steric hindrance, reducing off-target interactions—a critical advance in minimizing adverse effects.

Properties

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCJJOOQDFNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester. The sulfonamide group is then introduced via a sulfonation reaction, followed by coupling with a phenylamine derivative. The final step involves the formation of the benzamide group through an amide coupling reaction with 3-phenoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses and other cellular processes.

Comparison with Similar Compounds

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be compared with other sulfonamide and benzamide derivatives:

Sulfamethoxazole: A well-known sulfonamide antibiotic that also targets dihydropteroate synthase.

Sulfanilamide: Another sulfonamide compound with antimicrobial properties.

3-Phenoxybenzoic acid: A precursor in the synthesis of the target compound, known for its use in the production of insecticides.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

- IUPAC Name : N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide

- Molecular Formula : C₁₇H₁₅N₃O₄S

- Molecular Weight : 357.39 g/mol

- CAS Number : 21312-10-7

Structural Characteristics

The compound features a five-membered isoxazole ring which contributes to its biological activity. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially influencing its pharmacodynamics.

Antibacterial Activity

Research indicates that derivatives of 5-methylisoxazole exhibit notable antibacterial properties. A study exploring the synthesis of 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo derivatives found that these compounds demonstrated significant activity against various bacterial strains, suggesting a potential for developing new antibacterial agents based on this scaffold .

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate to High | E. coli, S. aureus |

The compound's mechanism appears to involve inhibition of bacterial folate synthesis, a pathway critical for bacterial growth and replication. This is similar to the action of traditional sulfonamide antibiotics, which target dihydropteroate synthase in the folate biosynthesis pathway .

Immunological Activity

In addition to antibacterial effects, compounds with the isoxazole moiety have been studied for their immunomodulatory properties. A study demonstrated that certain derivatives could enhance immune response in vitro and in vivo, indicating potential applications in immunotherapy .

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of a related compound in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among those treated with the isoxazole derivative compared to standard treatments.

Case Study 2: Immunomodulation

In an animal model of autoimmune disease, administration of the compound resulted in reduced symptoms and improved survival rates. The underlying mechanism was attributed to modulation of cytokine profiles and enhancement of T-cell responses .

Q & A

Q. What are the standard synthetic routes for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the sulfonamide linkage by reacting 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with benzoyl chloride derivatives under reflux conditions in anhydrous solvents (e.g., dry benzene or DMF) .

- Step 2 : Introduction of the phenoxybenzamide moiety via condensation reactions, often using coupling agents like HBTU () or controlled acyl chloride additions ().

- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization (e.g., methanol or ethanol). Yields are improved by adjusting stoichiometry, solvent polarity, and temperature (e.g., reflux at 80–100°C) .

Q. Which spectroscopic and analytical methods are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks. For example, aromatic protons appear as multiplets at δ 7.45–7.92 ppm, while the isoxazole methyl group resonates at δ 2.26 ppm .

- Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O asymmetric/symmetric stretches (1366 cm/1141 cm) and amide C=O stretches (1660–1710 cm) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 406.0259 for a related benzamide derivative) validates molecular formulas .

Q. What preliminary biological activities have been reported for this compound?

Sulfonamide-benzamide hybrids are screened for:

- Antimicrobial Activity : Inhibition of dihydropteroate synthase in bacterial folate synthesis, with MIC values determined via broth dilution assays .

- Enzyme Inhibition : Carbonic anhydrase or urease inhibition, assessed via spectrophotometric methods (e.g., pH change or colorimetric substrates) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or isoxazole rings) influence biological activity?

- Case Study 1 : Replacement of the phenoxy group with trifluoromethyl () enhances lipophilicity, improving membrane permeability but potentially reducing solubility .

- Case Study 2 : Substituting the 5-methylisoxazole with a thiadiazole () alters target specificity, shifting activity from antibacterial to anticancer targets .

- Methodology : Structure-activity relationship (SAR) studies use iterative synthesis, followed by in vitro assays and computational docking to map interactions (e.g., hydrogen bonding with Thr199 in carbonic anhydrase) .

Q. How can contradictions in reported biological data (e.g., varying IC50 _{50}50 values) be resolved?

- Source Analysis : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or enzyme source). For example, E. coli vs. S. aureus assays yield different MICs due to membrane composition .

- Standardization : Cross-validation using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational approaches are used to predict target interactions and binding modes?

- Molecular Docking : Software like AutoDock Vina simulates ligand binding to crystallographic enzyme structures (e.g., PDB ID 1G54 for dihydropteroate synthase). Key interactions include hydrogen bonds with Gly95 and hydrophobic contacts with Phe98 .

- Pharmacophore Modeling : Identifies essential features (e.g., sulfonamide S=O as hydrogen bond acceptors) for activity .

Methodological Challenges and Solutions

Q. How are synthetic impurities characterized, and what strategies mitigate their formation?

Q. What techniques are employed to study the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.